molecular formula C32H32N2O5S B308257 ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate

ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate

Cat. No.: B308257
M. Wt: 556.7 g/mol
InChI Key: QCISUUVOXYXVPI-DFJLSTBTSA-N
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Description

Ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that features a thiazolidinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene and ethoxycarbonyl groups under controlled conditions. Common reagents include aldehydes, amines, and isothiocyanates, with solvents like ethanol or methanol used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ethoxycarbonyl groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-(4-methylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate
  • Ethyl 4-(5-(4-chlorobenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate

Uniqueness

Ethyl 4-(5-(4-tert-butylbenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C32H32N2O5S

Molecular Weight

556.7 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C32H32N2O5S/c1-6-38-29(36)22-10-16-25(17-11-22)33-31-34(26-18-12-23(13-19-26)30(37)39-7-2)28(35)27(40-31)20-21-8-14-24(15-9-21)32(3,4)5/h8-20H,6-7H2,1-5H3/b27-20-,33-31?

InChI Key

QCISUUVOXYXVPI-DFJLSTBTSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)S2)C4=CC=C(C=C4)C(=O)OCC

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/S2)C4=CC=C(C=C4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)S2)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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